Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Overview
Description
Pyrazolo[1,5-b]pyridazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has shown a wide range of pharmacological activities Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Related compounds have been shown to inhibit cdk2, thereby affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of cdk2, as seen with related compounds, affects the cell cycle progression . CDK2 is involved in the G1-S and G2-M transitions of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, affecting downstream processes such as DNA replication and mitosis .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . These compounds have also shown moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Miyaura Borylation and Suzuki Reaction: One-pot sequence reactions involving palladium-catalyzed Miyaura borylation followed by Suzuki coupling are commonly used to synthesize intermediates for pyrazolo[1,5-b]pyridazine-3-carbaldehyde.
Aminocarbonylation Procedures: Utilizing CO generated in situ or ex situ, aminocarbonylation reactions facilitated by palladium catalysts and ligands are another method for synthesizing this compound.
Multicomponent Reactions: One-pot multicomponent reactions involving hydrazine derivatives, aldehydes, and other reactants are also employed to construct the pyrazolo[1,5-b]pyridazine scaffold.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolo[1,5-b]pyridazine derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antibacterial and Antifungal Agents: Exhibits significant antibacterial and antifungal activities.
Anticancer Research: Potential use in developing anticancer drugs due to its ability to inhibit specific enzymes and pathways.
Industry:
Agrochemicals: Utilized in the development of insecticides and herbicides.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidine: Known for its versatility in synthetic chemistry and biological applications.
Uniqueness:
Structural Features: The specific arrangement of nitrogen atoms in pyrazolo[1,5-b]pyridazine-3-carbaldehyde provides unique electronic properties and reactivity.
Biological Activity: Exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-10-7(6)2-1-3-8-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWQVLVONXDRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665457 | |
Record name | Pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87754-35-6 | |
Record name | Pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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